N-(furan-2-ylmethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
Description
N-(furan-2-ylmethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring three distinct moieties:
- Furan-2-ylmethyl group: A five-membered aromatic oxygen-containing ring linked via a methyl group.
- 4-Isopropylbenzo[d]thiazol-2-yl group: A benzothiazole core substituted with an isopropyl group at position 4, contributing steric bulk and lipophilicity.
- 5-Methylisoxazole-3-carboxamide: A carboxamide-linked isoxazole ring with a methyl substituent at position 5, enhancing metabolic stability.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-methyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-12(2)15-7-4-8-17-18(15)21-20(27-17)23(11-14-6-5-9-25-14)19(24)16-10-13(3)26-22-16/h4-10,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLIIXIBMCVZSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CC=CO2)C3=NC4=C(C=CC=C4S3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the furan, isoxazole, and benzo[d]thiazole derivatives. These components are then coupled through various reactions, including nucleophilic substitution and amide bond formation.
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Step 1: Preparation of Furan Derivative
- Starting material: Furan-2-carboxylic acid
- Reaction: Esterification to form furan-2-ylmethyl ester
- Conditions: Acid catalyst, reflux
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Step 2: Preparation of Isoxazole Derivative
- Starting material: 5-methylisoxazole-3-carboxylic acid
- Reaction: Conversion to acid chloride
- Conditions: Thionyl chloride, anhydrous conditions
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Step 3: Preparation of Benzo[d]thiazole Derivative
- Starting material: 4-isopropylbenzo[d]thiazole
- Reaction: Nucleophilic substitution with furan-2-ylmethyl ester
- Conditions: Base catalyst, solvent (e.g., DMF)
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Step 4: Coupling Reaction
- Reaction: Amide bond formation between isoxazole acid chloride and benzo[d]thiazole derivative
- Conditions: Base catalyst, solvent (e.g., dichloromethane)
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The isoxazole ring can be reduced to form 5-methylisoxazoline derivatives.
Substitution: The benzo[d]thiazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions
Reduction: Lithium aluminum hydride, anhydrous conditions
Substitution: Halogenating agents (e.g., N-bromosuccinimide), solvent (e.g., chloroform)
Major Products
Oxidation: Furan-2,3-dione derivatives
Reduction: 5-methylisoxazoline derivatives
Substitution: Halogenated benzo[d]thiazole derivatives
Scientific Research Applications
The compound N-(furan-2-ylmethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a synthetic organic molecule that has garnered attention in various scientific research applications. This article explores its applications, focusing on medicinal chemistry, biological activity, and potential therapeutic uses.
Anticancer Activity
Recent studies have highlighted the potential of compounds containing benzothiazole and isoxazole derivatives as anticancer agents. The structural features of this compound suggest that it may interact with cellular pathways involved in cancer proliferation and apoptosis.
Case Study: Synthesis and Evaluation
In a study published in 2023, researchers synthesized various benzothiazole derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity against human breast cancer cells, suggesting that the compound may be a candidate for further development in cancer therapy .
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial properties. Benzothiazole derivatives have been noted for their effectiveness against various bacterial strains.
Case Study: Antibacterial Testing
A recent investigation assessed the antibacterial activity of several benzothiazole-based compounds, revealing that some exhibited potent activity against both Gram-positive and Gram-negative bacteria. The presence of the furan moiety in our compound could enhance its interaction with bacterial enzymes, potentially leading to effective inhibition .
Neuroprotective Effects
There is emerging interest in the neuroprotective effects of compounds similar to this compound. The ability of these compounds to modulate neuroinflammatory responses makes them candidates for treating neurodegenerative diseases.
Case Study: Neuroprotection Research
Research presented at the International Neurotrauma Symposium indicated that certain benzothiazole derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests potential therapeutic applications for conditions like Alzheimer's disease .
Summary of Findings
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.
Pathways: Modulation of inflammatory pathways, inhibition of cancer cell proliferation, and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Isoxazole Carboxamide Derivatives
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide
- Structural Features: Replaces the benzothiazole and furan groups with a thiophene ring and diethylamino-phenyl substituent.
- Key Findings : Synthesized via a three-step process involving oxime formation, cyclization, and hydrolysis. The thiophene moiety may enhance π-conjugation but reduce steric hindrance compared to the target compound’s benzothiazole .
- Biological Activity: Not explicitly reported, but similar isoxazole carboxamides are explored for kinase inhibition.
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
- Structural Features : Simplified analog lacking the furan and benzothiazole groups.
- Key Findings : Crystal structure analysis (Acta Crystallographica) reveals planar geometry with hydrogen bonding between the thiazole nitrogen and carboxamide oxygen, suggesting stability in solid-state packing .
- Biological Activity : Unreported, but the thiazole-isoxazole scaffold is common in antimicrobial agents.
Benzothiazole-Containing Compounds
Triphenylamine-Benzothiazole Derivatives (Compounds 1–3)
- Structural Features : Benzothiazole linked to triphenylamine via a phenyl bridge, with methoxy or hydroxyl substituents.
- Key Findings : Exhibit temperature-dependent fluorescence switching between locally excited (LE) and twisted intramolecular charge-transfer (TICT) states in polar solvents. For example, compound 2 shows a 70 nm redshift in DMF upon cooling from 60°C to 20°C .
Thiazole Derivatives with Anticancer Activity
- Structural Features : Include 4-methyl-2-phenylthiazole-5-carbohydrazide derivatives (e.g., compounds 7b , 11 ).
- Key Findings: Demonstrated potent activity against HepG-2 hepatocellular carcinoma cells (IC₅₀ = 1.61–1.98 μg/mL). The thiazole ring and hydrazide side chains are critical for binding to cellular targets .
- Comparison : The target compound’s benzothiazole group may similarly engage in hydrophobic interactions, but its isopropyl substituent could enhance selectivity.
Thiazole-Based Kinase Inhibitors
CDK7 Inhibitors (European Patent)
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Structural Advantages : The target compound’s isopropyl group on benzothiazole may improve membrane permeability compared to simpler analogs , while the furan group could introduce metabolic liabilities (e.g., oxidation susceptibility).
- Activity Predictions : Based on benzothiazole-containing CDK7 inhibitors , the compound may target kinases, but empirical validation is needed.
- Synthesis Insights : Methods from (oxime cyclization) and (carboxamide crystallization) could guide future synthetic optimization.
Biological Activity
N-(furan-2-ylmethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide (CAS Number: 946357-42-2) is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various applications based on recent scientific findings.
Chemical Structure and Synthesis
The compound features a unique combination of functional groups that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including:
- Preparation of Furan Derivative : Starting from furan-2-carboxylic acid, esterification is performed to form the furan-2-ylmethyl ester.
- Preparation of Isoxazole Derivative : 5-methylisoxazole-3-carboxylic acid is converted to its acid chloride using thionyl chloride.
- Preparation of Benzo[d]thiazole Derivative : Nucleophilic substitution with the furan derivative forms the benzo[d]thiazole moiety.
- Coupling Reaction : Amide bond formation between the isoxazole acid chloride and benzo[d]thiazole derivative completes the synthesis .
The biological activity of this compound is attributed to its interaction with specific molecular targets involved in various cellular pathways:
- Molecular Targets : The compound interacts with enzymes, receptors, and proteins that modulate cellular signaling pathways.
- Pathways Affected : It has been shown to influence inflammatory pathways, inhibit cancer cell proliferation, and induce apoptosis in cancerous cells.
Biological Activity
The compound has demonstrated various biological activities:
- Anticancer Activity : Studies indicate that it may inhibit cancer cell growth by interfering with cell cycle progression and promoting apoptosis.
- Anti-inflammatory Properties : The compound has potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Enzyme Inhibition : Preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes involved in metabolic processes .
Case Studies and Research Findings
Recent research has highlighted the biological efficacy of related compounds in the same class:
- A study on furan derivatives showed significant inhibition of mushroom tyrosinase, with IC50 values as low as 0.0433 µM, indicating strong enzyme inhibitory potential .
- Another investigation into benzothiazole derivatives revealed their ability to inhibit Middle East respiratory syndrome coronavirus (MERS-CoV) with promising IC50 values, showcasing the importance of structural modifications in enhancing biological activity .
Comparative Biological Activity Table
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how are reaction conditions optimized?
Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the thiazole or isoxazole core via cyclization reactions (e.g., using α-haloketones with thiourea for thiazole rings) .
- Step 2: Coupling reactions to introduce substituents (e.g., furan-2-ylmethyl or 4-isopropylbenzo[d]thiazol-2-yl groups) using amide bond formation or nucleophilic substitution .
- Step 3: Purification via column chromatography or recrystallization .
Key optimization parameters:
- Temperature: Controlled heating (60–120°C) to avoid side reactions .
- Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) for solubility and reaction efficiency .
- Catalysts: Use of coupling agents like EDCI/HOBt for amide bond formation .
Q. Which analytical techniques are employed to confirm the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent connectivity and stereochemistry. For example, furan protons appear as distinct doublets at δ 6.2–7.4 ppm .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase C18 columns and UV detection .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 412.15) .
Q. What initial biological screening approaches are recommended for assessing its bioactivity?
Answer:
- Cell viability assays: NCI-60 panel testing for broad anticancer activity .
- Enzyme inhibition assays: Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based readouts .
- MTT assay: IC₅₀ determination in cancer cell lines (e.g., melanoma, breast cancer) with comparison to positive controls like cisplatin .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Answer:
- Substituent variation: Modify the furan, isopropyl, or methyl groups to assess impact on activity (Table 1) .
- In vitro testing: Compare IC₅₀ values across analogs in target cell lines.
- Computational modeling: Docking studies (e.g., AutoDock Vina) to predict binding interactions with targets like EGFR or tubulin .
Q. Table 1: Example SAR of Analogous Compounds
| Substituent Modification | Bioactivity Trend (IC₅₀) | Target Affinity |
|---|---|---|
| Furan → Thiophene | ↓ 2-fold in melanoma | Tubulin binding |
| Isopropyl → Cyclopropyl | ↑ 5-fold in breast cancer | EGFR inhibition |
| Methyl → Nitro | Loss of activity | Non-specific |
Q. What crystallographic methods are suitable for elucidating its 3D structure, and how is SHELX applied?
Answer:
Q. How can computational modeling predict target interactions and guide experimental design?
Answer:
- Molecular docking: Use Schrödinger Suite or MOE to dock into protein active sites (e.g., PDB: 1M17 for kinases). Prioritize poses with low RMSD and high Glide scores .
- MD simulations: Run 100 ns simulations (AMBER/CHARMM) to assess binding stability and hydrogen-bond networks .
- ADMET prediction: Use SwissADME to optimize pharmacokinetics (e.g., logP < 5 for blood-brain barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
